REACTION_CXSMILES
|
C([C:3]1[C:4](=[O:11])[NH:5][C:6]([CH3:10])=[C:7]([CH3:9])[CH:8]=1)#N.Cl>O>[CH3:9][C:7]1[CH:8]=[CH:3][C:4](=[O:11])[NH:5][C:6]=1[CH3:10]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(NC(=C(C1)C)C)=O
|
Name
|
|
Quantity
|
293 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
293 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in oil-bath at 135° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue (24.75 g) were added chloroform (300 mL) and methanol (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated in a water bath at 65° C.
|
Type
|
FILTRATION
|
Details
|
the dissolble material was filtered off
|
Type
|
ADDITION
|
Details
|
Furthermore, the dissolble material was treated by chloroform (200 mL) and methanol (10 mL) in a similar manner
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue (13.26 g) were added methanol (150 mL) and potassium carbonate (10 g)
|
Type
|
STIRRING
|
Details
|
After stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the dissolble material was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue (14.7 g) was added chloroform (200 mL)
|
Type
|
FILTRATION
|
Details
|
the dissolble material was filtered off again
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(NC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.41 g | |
YIELD: PERCENTYIELD | 94.3% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |